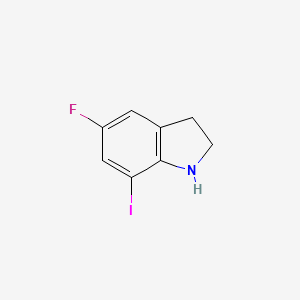
2-(Isopentyloxy)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopentyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications. The compound features a quinoline core, which is a heterocyclic aromatic structure, with an isopentyloxy group at the 2-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to minimize environmental impact .
Types of Reactions:
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Isopentyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antimalarial, and anticancer agent due to the bioactivity of the quinoline core.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Isopentyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxylic acid: Lacks the isopentyloxy group, making it less lipophilic and potentially less bioavailable.
2-(Methoxy)quinoline-3-carboxylic acid: Has a methoxy group instead of an isopentyloxy group, which may alter its pharmacokinetic properties.
Uniqueness: 2-(Isopentyloxy)quinoline-3-carboxylic acid is unique due to the presence of the isopentyloxy group, which enhances its lipophilicity and potentially improves its bioavailability and efficacy in biological systems .
Eigenschaften
CAS-Nummer |
88284-16-6 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-(3-methylbutoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-19-14-12(15(17)18)9-11-5-3-4-6-13(11)16-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YQCRYIOIEDXYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


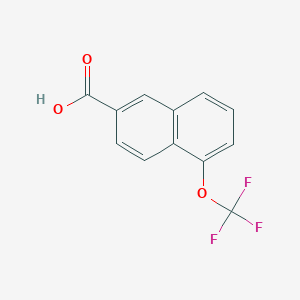
![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)

![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
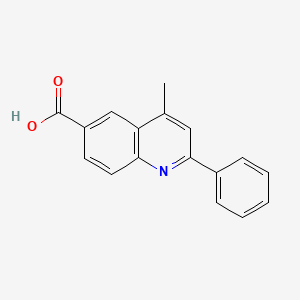

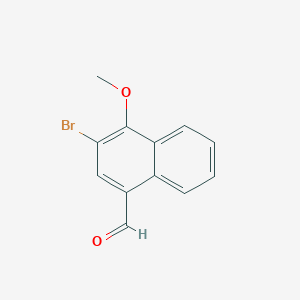
![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
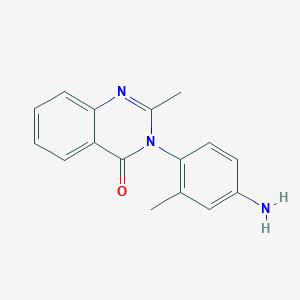
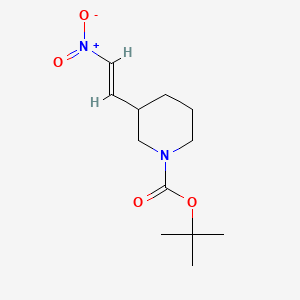
![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)
